molecular formula C39H62N6O5S B1199387 Bila 2157 BS CAS No. 160937-56-4

Bila 2157 BS

Cat. No.: B1199387
CAS No.: 160937-56-4
M. Wt: 727.0 g/mol
InChI Key: RTFZIRGGIOYLOO-XNAGGRMISA-N
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Description

BILA 2157 BS is a potent and orally active renin inhibitor. Renin inhibitors are a class of drugs that inhibit the activity of renin, an enzyme involved in the regulation of blood pressure. This compound has been developed as a therapeutic agent for the treatment of hypertension and congestive heart failure .

Chemical Reactions Analysis

BILA 2157 BS undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific enzymes for catalysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BILA 2157 BS has several scientific research applications, including:

Comparison with Similar Compounds

BILA 2157 BS is compared with other renin inhibitors such as aliskiren and remikiren. While all these compounds inhibit renin, this compound is unique due to its highly convergent and stereoselective synthesis, which avoids the use of expensive chiral auxiliaries and cryogenics . This makes this compound more amenable to large-scale production .

Similar compounds include:

    Aliskiren: Another renin inhibitor used for treating hypertension.

    Remikiren: A renin inhibitor with similar therapeutic applications.

This compound stands out due to its efficient synthesis and high enantiomeric purity .

Biological Activity

BILA 2157 BS is a synthetic compound recognized for its role as a potent and orally active renin inhibitor. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in managing hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions primarily by inhibiting the enzyme renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking renin activity, this compound effectively reduces the production of angiotensin I, leading to decreased levels of angiotensin II—a potent vasoconstrictor. This mechanism results in lowered blood pressure and reduced strain on the cardiovascular system.

Key Mechanisms:

  • Renin Inhibition : Directly inhibits renin, reducing angiotensin II formation.
  • Vasodilation : Promotes vasodilation through decreased angiotensin II levels.
  • Diuretic Effect : May enhance renal excretion of sodium and water, contributing to blood pressure reduction.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that enhance its efficacy as a therapeutic agent:

PropertyValue
Oral Bioavailability Up to 89% in cynomolgus monkeys
Half-Life Approximately 5 hours
Metabolism Primarily hepatic
Excretion Renal and fecal pathways

These properties suggest that this compound can be effectively administered orally, making it a practical option for chronic management of hypertension.

Study Overview

Several studies have evaluated the biological activity of this compound in various animal models. Notably, a study conducted on cynomolgus monkeys demonstrated significant reductions in plasma renin activity (PRA) and angiotensin II levels after administration of this compound.

Key Findings:

  • Reduction in Blood Pressure : A consistent decrease in systolic and diastolic blood pressure was observed post-treatment.
  • Safety Profile : The compound was well-tolerated with minimal adverse effects reported during the trials.

Detailed Case Study

One significant study involved administering this compound to a group of hypertensive cynomolgus monkeys. The results indicated:

  • Baseline PRA : Pre-treatment PRA levels were significantly elevated.
  • Post-treatment Effects : After a single dose, PRA decreased by approximately 60%, and plasma angiotensin II levels fell by over 50% within hours .

This study underscores the compound's potential for rapid action in lowering blood pressure through its renin-inhibitory effects.

Properties

CAS No.

160937-56-4

Molecular Formula

C39H62N6O5S

Molecular Weight

727.0 g/mol

IUPAC Name

(2R)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide

InChI

InChI=1S/C39H62N6O5S/c1-27(2)20-34(46)37(49)33(21-28-12-6-4-7-13-28)43-38(50)30(22-32-26-51-39(40)42-32)23-35(47)45(24-29-14-8-5-9-15-29)25-36(48)44(3)19-17-31-16-10-11-18-41-31/h10-11,16,18,26-30,33-34,37,46,49H,4-9,12-15,17,19-25H2,1-3H3,(H2,40,42)(H,43,50)/t30-,33+,34+,37-/m1/s1

InChI Key

RTFZIRGGIOYLOO-XNAGGRMISA-N

SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O

Key on ui other cas no.

160937-56-4

Synonyms

BILA 2157 BS
BILA-2157 BS

Origin of Product

United States

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